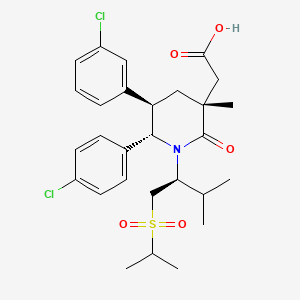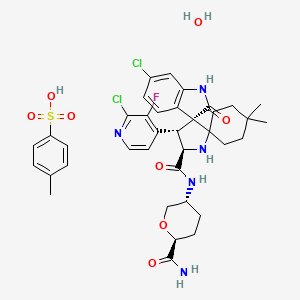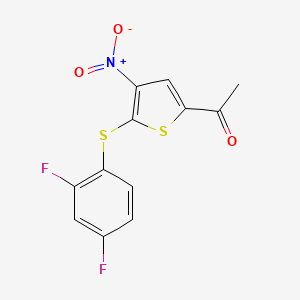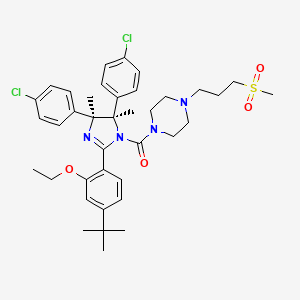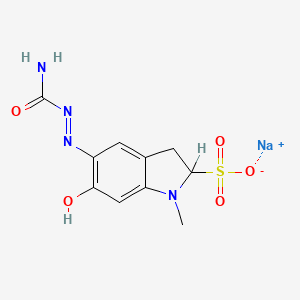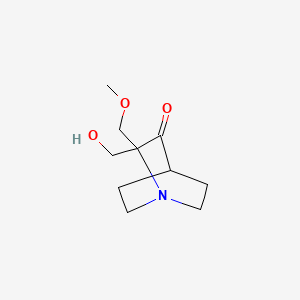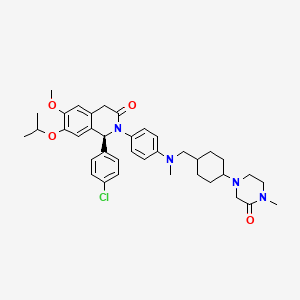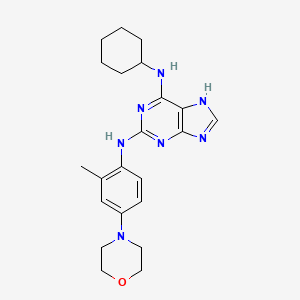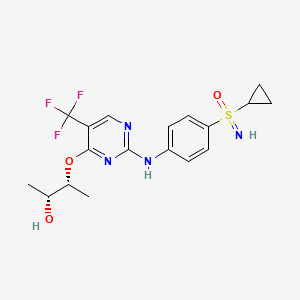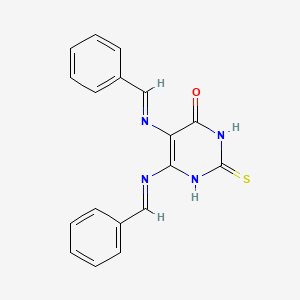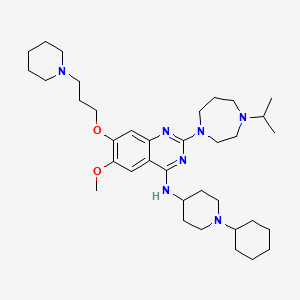![molecular formula C33H35N6O7P B612153 (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide CAS No. 1422253-38-0](/img/structure/B612153.png)
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide
Overview
Description
PRI-724 is a small-molecule inhibitor that targets the interaction between β-catenin and CREB-binding protein (CBP). This compound is primarily known for its role in modulating the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis. PRI-724 has shown promise in preclinical and clinical studies for its potential therapeutic applications, particularly in cancer and fibrotic diseases .
Mechanism of Action
PRI-724, also known as (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide, is a potent and specific inhibitor that disrupts the interaction of β-catenin and CBP .
Target of Action
The primary target of PRI-724 is the interaction between β-catenin and its transcriptional coactivator CREB-binding protein (CBP) . This interaction is a crucial part of the Wnt/β-catenin signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and motility .
Mode of Action
PRI-724 disrupts the interaction between β-catenin and CBP, thereby inhibiting the transcription of Wnt target genes . This disruption leads to the attenuation of the Wnt/β-catenin signaling pathway, which is often upregulated in various types of cancer cells .
Biochemical Pathways
The Wnt/β-catenin signaling pathway is the primary biochemical pathway affected by PRI-724 . This pathway, along with the Hedgehog (Hh) signaling pathway, regulates the activity of cancer stem cells (CSCs) . By inhibiting the Wnt/β-catenin signaling pathway, PRI-724 can modulate glucose utilization and lactate release in cancer cells .
Pharmacokinetics
The pharmacokinetics of PRI-724 are currently being investigated in clinical trials . These studies aim to confirm the tolerability and pharmacokinetic profile of PRI-724 in patients with liver cirrhosis induced by HCV or HBV .
Biochemical Analysis
Biochemical Properties
PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, PRI-724 disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Cellular Effects
PRI-724 has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, PRI-724 inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . PRI-724 also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of PRI-724 involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, PRI-724 prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, PRI-724 modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PRI-724 change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that PRI-724 maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .
Dosage Effects in Animal Models
The effects of PRI-724 vary with different dosages in animal models. Studies have shown that lower doses of PRI-724 effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of PRI-724 to maximize its therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
PRI-724 is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, PRI-724 modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .
Transport and Distribution
PRI-724 is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, PRI-724 accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of PRI-724 within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of PRI-724 plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . PRI-724 may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of PRI-724 is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRI-724 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired activity. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature. the general approach involves standard organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production of PRI-724 would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This typically involves optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
PRI-724 undergoes various chemical reactions, including:
Oxidation: PRI-724 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within PRI-724.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific modifications made to PRI-724. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing or modifying the biological activity of the compound .
Scientific Research Applications
Chemistry
In chemistry, PRI-724 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It helps researchers understand the molecular mechanisms underlying this pathway and its role in various cellular processes .
Biology
In biological research, PRI-724 is used to investigate the role of β-catenin in cell proliferation, differentiation, and apoptosis. It is particularly valuable in studying cancer biology, where dysregulation of the Wnt/β-catenin pathway is common .
Medicine
In medicine, PRI-724 has shown potential as a therapeutic agent for treating cancers, such as hepatocellular carcinoma and pancreatic cancer, by inhibiting the Wnt/β-catenin signaling pathway. It is also being explored for its anti-fibrotic properties in diseases like liver cirrhosis .
Industry
In the pharmaceutical industry, PRI-724 is being developed as a potential drug candidate. Its ability to modulate the Wnt/β-catenin pathway makes it a promising candidate for combination therapies with other anticancer agents .
Comparison with Similar Compounds
Similar Compounds
ICG-001: Another inhibitor of the β-catenin/CBP interaction, similar to PRI-724, but with different pharmacokinetic properties.
Vismodegib: A Hedgehog pathway inhibitor that, when combined with PRI-724, shows synergistic effects in cancer treatment.
Erlotinib: An EGFR inhibitor that, in combination with PRI-724, enhances apoptosis in cancer cells
Uniqueness
PRI-724 is unique in its specific inhibition of the β-catenin/CBP interaction, which distinguishes it from other Wnt pathway inhibitors that may target different components of the pathway. Its ability to modulate the Wnt/β-catenin signaling pathway with high specificity makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZWHQPEJGPCC-AZXNYEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422253-38-0, 1198780-38-9 | |
| Record name | Foscenvivint [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRI-724 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSCENVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PRI-724?
A1: PRI-724 specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PRI-724 exert its effects on the Wnt/β-catenin pathway?
A2: PRI-724 disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, PRI-724 downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.
Q3: What are the downstream effects of PRI-724-mediated Wnt/β-catenin inhibition?
A3: Inhibition of the Wnt/β-catenin pathway by PRI-724 has been shown to induce several downstream effects, including:
- Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Cell cycle arrest: PRI-724 treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]
- Apoptosis induction: The disruption of Wnt/β-catenin signaling by PRI-724 can trigger programmed cell death in cancer cells. [, , , , , , , ]
- Inhibition of cell migration and invasion: PRI-724 has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]
- Suppression of cancer stem cell activity: Research suggests that PRI-724 can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]
Q4: What is the molecular formula and weight of PRI-724?
A4: The molecular formula of PRI-724 is C32H33N8O7P. Its molecular weight is 672.65 g/mol.
Q5: Is there any publicly available spectroscopic data for PRI-724?
A5: While the provided research articles do not include detailed spectroscopic data for PRI-724, such information might be available in patents or other chemical databases.
Q6: What types of cancers have shown preclinical sensitivity to PRI-724?
A6: Preclinical studies have demonstrated the potential of PRI-724 in various cancer types, including:
- Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]
- Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]
Q7: What is the current status of PRI-724 in clinical trials?
A7: PRI-724 has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]
Q8: Has PRI-724 demonstrated synergistic effects with other anticancer agents?
A8: Yes, preclinical studies have shown promising synergistic effects when PRI-724 is combined with:
- Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]
- Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []
- Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



